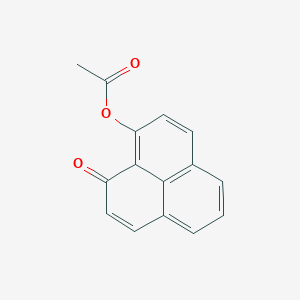
1-Oxo-1H-phenalen-9-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1H-phenalen-9-YL acetate is a chemical compound belonging to the phenalenone family Phenalenones are known for their unique aromatic structure and have been studied for various applications in chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1H-phenalen-9-YL acetate typically involves the reaction of phenalenone derivatives with acetic anhydride. One common method includes dissolving 9-hydroxy-1H-phenalen-1-one in toluene, followed by the addition of acetic anhydride and a catalyst under controlled temperature conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1H-phenalen-9-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenalenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Oxo-1H-phenalen-9-YL acetate in photodynamic therapy involves the absorption of light by the compound, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. The compound’s ability to generate singlet oxygen with high efficiency makes it particularly effective in this application .
Comparison with Similar Compounds
Phenalenone: Shares a similar aromatic structure but lacks the acetate group.
9-Iodophenalenone: Another derivative with different functional properties.
Phenalenone Fluorophores: These compounds incorporate various functional groups and are used for their fluorescent properties.
Uniqueness: 1-Oxo-1H-phenalen-9-YL acetate is unique due to its combination of photophysical properties and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
(9-oxophenalen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-9(16)18-13-8-6-11-4-2-3-10-5-7-12(17)15(13)14(10)11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZDZVUOORPZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=O)C=CC3=CC=CC(=C32)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538118 |
Source


|
| Record name | 1-Oxo-1H-phenalen-9-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-83-7 |
Source


|
| Record name | 1-Oxo-1H-phenalen-9-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














